Tert-butyl thiophene-2-carboxylate
Overview
Description
Tert-butyl thiophene-2-carboxylate is an organic compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Mechanism of Action
Target of Action
Tert-butyl thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The mode of action of this compound involves a palladium(II)-catalyzed carboxylation reaction with CO2 . This reaction consists of two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) is the result of palladium(II) acetate induced deprotonation, and the nucleophile attacks the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
The result of the action of this compound is the formation of a C–C bond through a three-membered cyclic conformation arrangement involving the interaction of the transition metal and the CO2 . The CO2 insertion step is the rate-determining step for this entire reaction process .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it was reported that this compound realized the direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu, with the product yield of 79% . The CO2 insertion step was the rate-determining step via the DFT calculations and kinetic isotope effect experiment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while Friedel-Crafts acylation can introduce acyl groups.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: This compound is used in the production of materials such as polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor to tert-butyl thiophene-2-carboxylate.
Thiophene-2-methanol: A reduction product of this compound.
Substituted thiophenes: Compounds with various functional groups attached to the thiophene ring.
Uniqueness
This compound is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
tert-butyl thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542206 | |
Record name | tert-Butyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-62-8 | |
Record name | tert-Butyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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